molecular formula C10H9ClN2O B13170629 2-Chloro-6-ethylquinazolin-4-ol

2-Chloro-6-ethylquinazolin-4-ol

Cat. No.: B13170629
M. Wt: 208.64 g/mol
InChI Key: YQTJEKTTYJSDAF-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylquinazolin-4-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position and an ethyl group at the 6-position in the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethylquinazolin-4-ol typically involves the reaction of 2-aminobenzonitrile with ethyl halides under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylquinazolin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.

    Pathways Involved: By inhibiting these enzymes, this compound disrupts cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-ethylquinazolin-4-ol is unique due to the combined presence of both chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-6-ethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-2-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

YQTJEKTTYJSDAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

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